molecular formula C19H19F3N4O4 B11082162 N-[4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2,2-dimethylpropanamide

N-[4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2,2-dimethylpropanamide

Cat. No.: B11082162
M. Wt: 424.4 g/mol
InChI Key: FHDOHDJRSJMXGM-UHFFFAOYSA-N
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Description

2,2-DIMETHYL-N~1~-[1-(4-METHYLPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]PROPANAMIDE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 2,2-DIMETHYL-N~1~-[1-(4-METHYLPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]PROPANAMIDE involves several steps. The synthetic route typically starts with the preparation of the pyrrolopyrimidine core, followed by the introduction of the trifluoromethyl group and the 4-methylphenyl group. The final step involves the addition of the 2,2-dimethylpropanamide moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl groups to alcohols.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols.

Scientific Research Applications

2,2-DIMETHYL-N~1~-[1-(4-METHYLPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]PROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-DIMETHYL-N~1~-[1-(4-METHYLPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Compared to other similar compounds, 2,2-DIMETHYL-N~1~-[1-(4-METHYLPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]PROPANAMIDE stands out due to its unique combination of functional groups and its potential applications. Similar compounds include:

    Indole derivatives: Known for their biological activities.

    Pyrrolopyrimidine derivatives: Studied for their medicinal properties.

    Trifluoromethyl compounds: Valued for their chemical stability and biological activity.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C19H19F3N4O4

Molecular Weight

424.4 g/mol

IUPAC Name

2,2-dimethyl-N-[1-(4-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]propanamide

InChI

InChI=1S/C19H19F3N4O4/c1-9-5-7-10(8-6-9)26-12-11(13(27)24-16(26)30)18(15(29)23-12,19(20,21)22)25-14(28)17(2,3)4/h5-8H,1-4H3,(H,23,29)(H,25,28)(H,24,27,30)

InChI Key

FHDOHDJRSJMXGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)NC2=O)C(C(=O)N3)(C(F)(F)F)NC(=O)C(C)(C)C

Origin of Product

United States

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